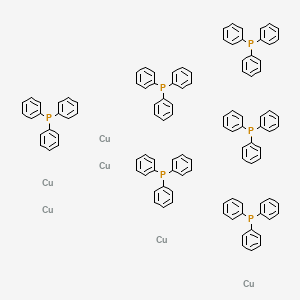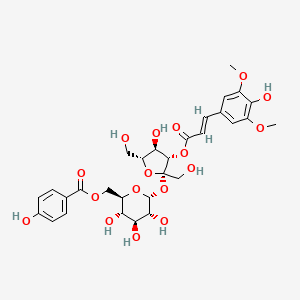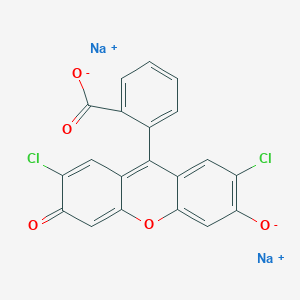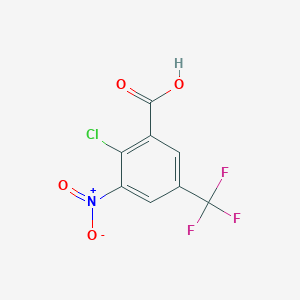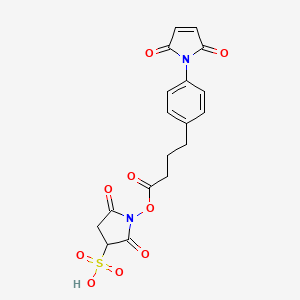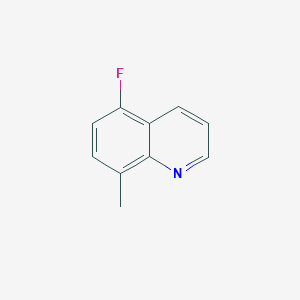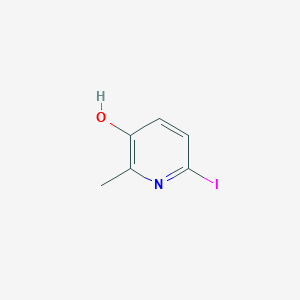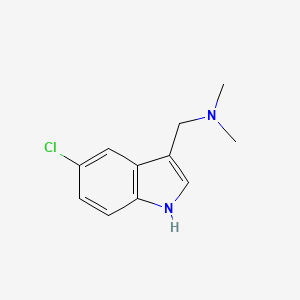
1-(5-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine
Vue d'ensemble
Description
1-(5-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine, also known as 5-chloro-1H-indole-3-methanamine or 5-chloro-IND, is an organic compound with the molecular formula C9H11ClN2. It is a member of the indole family and is used in a variety of scientific research applications. 5-chloro-IND has been studied for its potential therapeutic and medicinal applications, as well as its role in biochemical and physiological processes.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) developed a water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. This compound demonstrates the application of indole derivatives, similar to 1-(5-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine, in neurological and psychological conditions (Harrison et al., 2001).
Serotonin Receptor Ligands : Nirogi et al. (2011) synthesized and evaluated a series of arylsulfonyl indole derivatives as 5-HT6 receptor ligands. These compounds, similar to the one , show potential in cognitive enhancement and could have implications in treating neurological disorders (Nirogi et al., 2011).
Anticancer Applications : Khurana et al. (2014) explored the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric modulation for the cannabinoid receptor 1. This research indicates the potential of indole derivatives, including 1-(5-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine, in developing new anticancer therapies (Khurana et al., 2014).
Chemical Synthesis and Structural Analysis : Tariq et al. (2020) conducted a study on the synthesis and structural analysis of novel indole derivatives, demonstrating the wide-ranging applications of indole-based compounds in chemical synthesis and pharmaceutical development (Tariq et al., 2020).
Pharmacological Profile for Therapeutic Potential : Martin et al. (1998) studied 5-HT2C receptor agonists, showcasing the pharmacological characteristics and therapeutic potential of compounds structurally similar to 1-(5-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine. This research highlights the potential of such compounds in treating disorders like obsessive-compulsive disorder and depression (Martin et al., 1998).
Propriétés
IUPAC Name |
1-(5-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGPJIAGKMKHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542091 | |
| Record name | 1-(5-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
CAS RN |
830-94-4 | |
| Record name | 5-Chloro-N,N-dimethyl-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=830-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

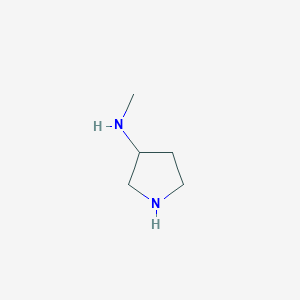
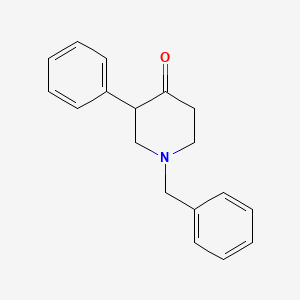

![Triethoxy[4-(trifluoromethyl)phenyl]silane](/img/structure/B1589864.png)
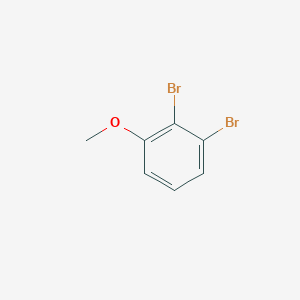
![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)
